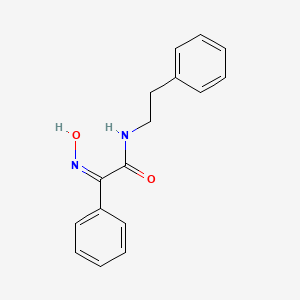![molecular formula C21H22BrN3O B15028779 2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide](/img/structure/B15028779.png)
2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a bromophenyl group, and a dimethylamino propyl side chain. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The bromophenyl group is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agents. The final step involves the coupling of the dimethylamino propyl group to the quinoline core, which can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a fluorescent probe for imaging biological systems due to its quinoline core.
Medicine: Investigated for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and proteins. The quinoline core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can bind to specific proteins, inhibiting their activity and leading to downstream effects on cellular processes. The bromophenyl group and dimethylamino propyl side chain contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide
- 2-(3-fluorophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide
- 2-(3-methylphenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide
Uniqueness
Compared to similar compounds, 2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methyl groups can influence the compound’s reactivity, binding affinity, and overall biological activity. These differences make it a valuable compound for specific applications where these unique properties are advantageous.
Eigenschaften
Molekularformel |
C21H22BrN3O |
|---|---|
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C21H22BrN3O/c1-25(2)12-6-11-23-21(26)18-14-20(15-7-5-8-16(22)13-15)24-19-10-4-3-9-17(18)19/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
HOFPHVDBDQERJN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B15028696.png)
![2-[4-(3,4,5-Triethoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15028707.png)
![2-methylpropyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15028717.png)
![6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B15028719.png)
![1-[6-(4-methoxy-3-methylphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B15028732.png)
![2-[(2E)-2-benzylidenehydrazinyl]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B15028740.png)
![(5Z)-3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione](/img/structure/B15028743.png)


![(5Z)-5-(2-furylmethylene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15028752.png)
![1-{4-[2-(Benzyloxy)ethoxy]but-2-yn-1-yl}-4-(diphenylmethyl)piperazine](/img/structure/B15028756.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15028758.png)
![Methyl 5-{[bis(2-hydroxyethyl)amino]methyl}-2-ethoxybenzoate](/img/structure/B15028766.png)

